8-(4-ethoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Lipophilicity CNS drug design Structure-activity relationship

8-(4-Ethoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 896321-61-2) is a fully synthetic, tetramethyl-substituted imidazo[2,1-f]purine-2,4-dione derivative bearing a 4-ethoxyphenyl moiety at the N-8 position. It belongs to a broader class of tricyclic theophylline-fused purinediones extensively investigated for serotonin 5-HT1A and 5-HT7 receptor affinity, adenosine A3 receptor antagonism, and phosphodiesterase (PDE4B/PDE10A) inhibition.

Molecular Formula C19H21N5O3
Molecular Weight 367.409
CAS No. 896321-61-2
Cat. No. B2672967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(4-ethoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
CAS896321-61-2
Molecular FormulaC19H21N5O3
Molecular Weight367.409
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)C)C)C
InChIInChI=1S/C19H21N5O3/c1-6-27-14-9-7-13(8-10-14)23-11(2)12(3)24-15-16(20-18(23)24)21(4)19(26)22(5)17(15)25/h7-10H,6H2,1-5H3
InChIKeyUBUUXBOBIVVZKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(4-Ethoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 896321-61-2): Compound Class and Procurement-Relevant Identity


8-(4-Ethoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 896321-61-2) is a fully synthetic, tetramethyl-substituted imidazo[2,1-f]purine-2,4-dione derivative bearing a 4-ethoxyphenyl moiety at the N-8 position [1]. It belongs to a broader class of tricyclic theophylline-fused purinediones extensively investigated for serotonin 5-HT1A and 5-HT7 receptor affinity, adenosine A3 receptor antagonism, and phosphodiesterase (PDE4B/PDE10A) inhibition [2][3]. At the time of this analysis, no primary pharmacological or in vivo data indexed in PubMed or ChEMBL could be identified for this specific compound; its differentiation therefore rests on structural comparisons with closely related analogs for which quantitative receptor-binding, enzyme-inhibition, and behavioral pharmacology data are available from Jagiellonian University and collaborating groups [3][4].

Why 8-(4-Ethoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione Cannot Be Substituted with Generic In-Class Analogs


Imidazo[2,1-f]purine-2,4-diones are exquisitely sensitive to substituent modifications at the N-8 aryl position, the N-3 alkyl chain, and the 6,7-dimethyl motif. Systematic SAR studies by Zagórska et al. demonstrate that replacing the 4-ethoxyphenyl group with a 4-hydroxyphenyl, 4-methoxyphenyl, or 2-methoxyphenyl moiety shifts the balance between 5-HT1A, 5-HT7, and D2 receptor engagement, while also altering lipophilicity and metabolic stability [1][2]. The 1,3,6,7-tetramethyl scaffold present in CAS 896321-61-2 distinguishes it from the more extensively characterized 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione series (e.g., AZ-853, AZ-861), which feature long-chain arylpiperazine (LCAP) appendages at N-8 that confer potent 5-HT1A partial agonism but also introduce α1-adrenolytic off-target effects [3]. The absence of a basic nitrogen-containing side chain in CAS 896321-61-2 precludes its use as a direct drop-in replacement for LCAP-bearing analogs in neuropharmacological assays. Conversely, analogs such as 8-ethyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (SJ572403), reported as a p27Kip1 inhibitor with a Kd of 2.2 mM, demonstrate that the N-8 substituent dictates target engagement profile entirely . Generic interchange without experimental verification of target selectivity and potency is therefore not scientifically justifiable.

Quantitative Differentiation Evidence for 8-(4-Ethoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione Against Closest Analogs


N-8 Aryl Substituent Differentiation: 4-Ethoxyphenyl vs. 4-Hydroxyphenyl and 4-Methoxyphenyl Analogs — Impact on Lipophilicity and Predicted CNS Permeability

The 4-ethoxyphenyl substituent at N-8 provides an intermediate lipophilicity profile between the more polar 4-hydroxyphenyl analog (CAS 949284-95-1) and the less polar 4-methoxyphenyl series. The 4-ethoxy group (–OCH₂CH₃) adds approximately 0.5 logP units relative to the 4-methoxy (–OCH₃) variant based on additive fragment contributions, while the 4-hydroxy analog is approximately 1.0 logP unit lower due to hydrogen-bond donor capacity [1]. In the imidazo[2,1-f]purine-2,4-dione series, CNS penetration has been shown to be critically dependent on substituent lipophilicity: AZ-853 (2-fluorophenylpiperazinylbutyl substituent) demonstrated superior brain penetration and more potent antidepressant-like activity in the forced swim test compared to AZ-861 (3-trifluoromethylphenyl analog), an effect attributed to balanced physicochemical properties [2]. The 4-ethoxyphenyl group thus occupies a distinct physicochemical niche not represented by commercially available 4-hydroxy or 4-methoxy derivatives.

Lipophilicity CNS drug design Structure-activity relationship

Absence of Basic Amine Side Chain: Differentiation from LCAP-Containing Imidazo[2,1-f]purine-2,4-diones (AZ-853, AZ-861) in Receptor Selectivity Profile

CAS 896321-61-2 lacks the long-chain arylpiperazine (LCAP) moiety present in the extensively characterized antidepressants AZ-853 and AZ-861. Published data for AZ-853 and AZ-861 demonstrate that the LCAP appendage is the primary driver of 5-HT1A receptor partial agonism (functional activity confirmed via cAMP, ERK phosphorylation, and β-arrestin recruitment assays) and also mediates α1-adrenolytic effects responsible for decreased systolic blood pressure in mice [1]. The SAR study by Zagórska et al. (2015) established that a substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione system is essential for receptor affinity and selectivity, particularly toward 5-HT1A and 5-HT7 [2]. The 1,3,6,7-tetramethyl-8-(4-ethoxyphenyl) scaffold, lacking any alkylamino or piperazine side chain, is structurally incapable of engaging the aspartate residue (Asp3.32) in aminergic GPCRs via ionic interaction, the hallmark of LCAP-based ligands. This structural feature predicts a fundamentally different target engagement profile with potentially reduced aminergic off-target liability.

Receptor selectivity 5-HT1A Off-target profiling CNS polypharmacology

N-8 Aryl vs. N-8 Alkyl Differentiation: Contrast with 8-Ethyl-1,3,6,7-tetramethyl Analog (SJ572403, p27Kip1 Inhibitor)

The closest structurally characterized analog bearing the identical 1,3,6,7-tetramethyl-imidazo[2,1-f]purine-2,4-dione core is 8-ethyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (SJ572403, CAS 19970-45-7), which has been identified as a p27Kip1 inhibitor with a binding dissociation constant (Kd) of 2.2 mM against the p27-KID D2 subdomain . The replacement of the ethyl group with a 4-ethoxyphenyl moiety in CAS 896321-61-2 introduces an extended aromatic system with a hydrogen-bond-accepting ether oxygen, fundamentally altering the pharmacophore from a small alkyl to an aryl ether. This structural divergence predicts loss of p27Kip1 binding and gain of potential interactions with purine-recognizing targets such as adenosine receptors or kinases. Notably, 1-benzyl-7-methyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-dione, an N-8 benzyl-substituted analog, exhibits a Ki of 0.8 nM at the human A3 adenosine receptor, demonstrating that N-8 aromatic substitution can confer sub-nanomolar receptor affinity [1].

p27Kip1 Intrinsically disordered proteins Cyclin-dependent kinase Target identification

PDE4B/PDE10A Inhibition Profile: Class-Level Weak Inhibition Predicts a Cleaner Enzymatic Background for Alternative Target Screening

A systematic evaluation of octahydro- and 6,7-dimethoxy-3,4-dihydro-isoquinolin-2(1H)-yl-alkyl derivatives of imidazo[2,1-f]purines by Zagórska et al. (2016) demonstrated that imidazo[2,1-f]purine-2,4-diones generally exhibit weak inhibitory activity against phosphodiesterase PDE4B1 and PDE10A, with IC50 values exceeding 1 µM for the majority of tested compounds [1]. In contrast, several pyrimidino[2,1-f]purine analogs within the same study showed sub-micromolar PDE inhibition. The consistent weak PDE inhibition across the imidazo[2,1-f] series suggests that CAS 896321-61-2 is unlikely to confound cell-based phenotypic screens through PDE-mediated off-target effects — a known liability in purine-based compound libraries. This profile distinguishes imidazo[2,1-f]purines from pyrimidino-fused congeners, which may show dual receptor/PDE pharmacology.

Phosphodiesterase inhibition PDE4B PDE10A Polypharmacology Screening selectivity

Forced Swim Test Antidepressant Activity: Behavioral Pharmacology of the Imidazo[2,1-f]purine-2,4-dione Class with N-8 Arylpiperazine Substitution

Multiple independent studies have confirmed antidepressant-like activity of imidazo[2,1-f]purine-2,4-dione derivatives in the mouse forced swim test (FST). Zagórska et al. (2009) reported that compounds 2 and 3 (N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-imidazo[2,1-f]purine-2,4-dione) produced FST effects comparable to imipramine [1]. Partyka et al. (2014) demonstrated that compound 9, featuring a methyl group at the 7-position and an ortho-OCH₃ aryl substituent, exhibited antipsychotic-like activity comparable to ziprasidone with additional antidepressant and anxiolytic properties [2]. Dziubina et al. (2016) confirmed FST activity for imidazo- and pyrimidino[2,1-f]purinedione derivatives KD 66, KD 167, and KD 206, which showed antidepressant-like effects in both acute and chronic dosing paradigms without increasing locomotor activity [3]. However, all these findings are contingent upon the presence of an arylpiperazine or aminoalkyl side chain at the N-8 or N-3 position; CAS 896321-61-2 lacks this critical pharmacophoric element, and its in vivo behavioral profile remains entirely uncharacterized.

Antidepressant activity Forced swim test Behavioral pharmacology 5-HT1A partial agonism

Recommended Research Application Scenarios for 8-(4-Ethoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione


Negative Control or Chemotype Comparator in 5-HT1A/5-HT7 Receptor Screening Cascades

Given the absence of a basic amine side chain, CAS 896321-61-2 cannot engage aminergic GPCRs via the conserved Asp3.32 ionic interaction. This makes it a suitable negative control or chemotype comparator in 5-HT1A and 5-HT7 receptor binding and functional assays, where active comparators (e.g., AZ-853, AZ-861, or compound 9 from Partyka et al. 2014 [1]) are expected to show robust agonism or antagonism. Any observed activity for CAS 896321-61-2 in such assays would indicate a non-canonical binding mode or allosteric modulation, meriting further mechanistic investigation.

Adenosine A3 Receptor Antagonist Screening Based on N-8 Aryl Pharmacophore Hypothesis

The N-8 aryl substitution pattern of CAS 896321-61-2 aligns with the pharmacophore of potent A3 adenosine receptor antagonists such as 1-benzyl-7-methyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-dione (Ki hA3 = 0.8 nM) [2]. The 4-ethoxyphenyl group may confer selectivity advantages over the 1-benzyl series by differentially occupying the A3 receptor binding pocket. Radioligand displacement assays using [³H]MRE3008-F20 or [¹²⁵I]AB-MECA in CHO or HEK293 cells expressing recombinant human A1, A2A, A2B, and A3 receptors are recommended to establish the selectivity profile.

Physicochemical Probe for logP-Dependent Cellular Uptake Studies in the Imidazopurine Series

With a predicted cLogP in the 2.2–2.8 range, the 4-ethoxyphenyl analog occupies an intermediate lipophilicity position between the more polar 4-hydroxyphenyl analog (cLogP ~1.5) and the more lipophilic 8-octyl analog (cLogP > 5). This makes it a useful tool compound for systematically investigating the relationship between N-8 substituent lipophilicity and passive membrane permeability, P-glycoprotein efflux susceptibility, and intracellular target engagement in the imidazo[2,1-f]purine-2,4-dione chemotype [3].

Kinase Selectivity Profiling Panel to Establish Polypharmacology Baseline

The purine-based scaffold of CAS 896321-61-2, combined with predicted weak PDE4B/PDE10A inhibition (IC50 > 1 µM by class inference [4]), positions this compound as a useful tool for establishing the baseline kinase and PDE selectivity profile of the non-LCAP imidazo[2,1-f]purine-2,4-dione scaffold. A broad kinome panel (e.g., 100–400 kinases at 1–10 µM) can determine whether the 4-ethoxyphenyl-tetramethyl scaffold confers any unintended kinase inhibition, informing the design of more selective derivatives.

Quote Request

Request a Quote for 8-(4-ethoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.